molecular formula C11H16N4O4 B3421363 Razoxane CAS No. 21416-87-5

Razoxane

Cat. No. B3421363
CAS RN: 21416-87-5
M. Wt: 268.27 g/mol
InChI Key: BMKDZUISNHGIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Razoxane is an antimitotic agent with immunosuppressive properties. It specifically inhibits topoisomerase II without inducing DNA strand breaks . It is clinically active against angiogenesis and metastasis .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The molecular formula of this compound is C11H16N4O4 .


Molecular Structure Analysis

This compound has a molecular weight of 268.2691 . The IUPAC Standard InChI of this compound is InChI=1S/C11H16N4O4/c1-7 (15-5-10 (18)13-11 (19)6-15)2-14-3-8 (16)12-9 (17)4-14/h7H,2-6H2,1H3, (H,12,16,17) (H,13,18,19) .


Chemical Reactions Analysis

This compound exhibits cytostatic activity. It blocks the cell cycle in the G2/M phase, the antimetastatic and antiinvasive activity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.27 and its formula is C11H16N4O4 . It is not considered a hazardous substance .

Scientific Research Applications

Anti-Angiogenic and Antimetastatic Properties

  • Angiogenesis and Metastasis Inhibition : Razoxane has demonstrated effectiveness against angiogenesis and metastasis both experimentally and clinically. This makes it a significant candidate for cancer therapy, particularly in converting malignant tumors into quasi-benign ones by 'normalizing' the abnormal tumor neovasculature (Hellmann, 2004).

Treatment of Various Cancers

  • Soft Tissue Sarcomas : A study showed that this compound, in combination with vindesine and radiation therapy, was effective in treating vascular soft tissue sarcomas, leading to major response rates and suppression of distant metastases (Rhomberg et al., 2009).
  • Renal Tumors : Research involving positron emission tomography (PET) to assess the effects of this compound on renal tumor perfusion suggested its potential role in antiangiogenic therapy (Anderson et al., 2003).
  • Rectal Cancer : this compound has been used in combination with radiation therapy for treating recurrent rectal cancer, showing improved local control (Rhomberg et al., 2007).

Other Applications

  • Chordomas Treatment : A study on chordomas, a type of bone cancer, showed that conventional photon irradiation with this compound led to local control and survival in some patients, indicating its potential effectiveness in chordoma treatment (Rhomberg et al., 2003).
  • Comparative Study of Anticancer Activities : this compound, among other bisdioxopiperazine compounds, was studied for its anticancer activities. These compounds target tumor metastases and have varied molecular mechanisms inhibiting metastasis (Lu & Lu, 2010).

Mechanism of Action

Razoxane inhibits topoisomerase II without inducing DNA strand breaks . It is believed to inhibit the formation of a toxic iron-anthracycline complex .

properties

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020733
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21416-67-1, 21416-87-5
Record name Razoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Razoxane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-propylenebis(piperazine-2,6-dione)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Razoxane
Reactant of Route 2
Razoxane
Reactant of Route 3
Razoxane
Reactant of Route 4
Razoxane
Reactant of Route 5
Reactant of Route 5
Razoxane
Reactant of Route 6
Reactant of Route 6
Razoxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.